8-[(2-AMINOETHYL)AMINO]-7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Description
8-[(2-AMINOETHYL)AMINO]-7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes an aminoethylamino group, a hydroxyphenoxypropyl group, and a methylpurine core
Properties
IUPAC Name |
8-(2-aminoethylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O5/c1-23-15-14(16(26)22-18(23)27)24(17(21-15)20-8-7-19)9-11(25)10-29-13-5-3-12(28-2)4-6-13/h3-6,11,25H,7-10,19H2,1-2H3,(H,20,21)(H,22,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNBWDBFWRKGDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCN)CC(COC3=CC=C(C=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2-AMINOETHYL)AMINO]-7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Methylpurine Core: The synthesis begins with the preparation of the 3-methylpurine core through a series of reactions involving purine derivatives.
Introduction of the Hydroxyphenoxypropyl Group: The hydroxyphenoxypropyl group is introduced via a nucleophilic substitution reaction using appropriate reagents and conditions.
Attachment of the Aminoethylamino Group: The final step involves the attachment of the aminoethylamino group through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include reaction temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Alkylation Reactions
The compound undergoes alkylation at the N-7 position of the purine core due to the electron-rich nature of this site. Typical reagents include alkyl halides (e.g., methyl iodide) in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF) at 60–80°C. For example:
-
Reagent : Methyl iodide (CH₃I)
-
Condition : NaH/DMF, 70°C, 12 hours
-
Product : 3,7-Dimethyl derivative with retained purine-dione backbone.
Substitution Reactions
The 2-aminoethylamino and 4-methoxyphenoxy substituents participate in nucleophilic substitution. Key examples include:
Aromatic Substitution
-
Reagent : Nitric acid (HNO₃) in sulfuric acid (H₂SO₄)
-
Condition : 0–5°C, 2 hours
-
Product : Nitro derivatives at the para position of the methoxyphenoxy group.
Amino Group Reactions
-
Reagent : Acetic anhydride (Ac₂O)
-
Condition : Room temperature, 4 hours
-
Product : Acetylated aminoethyl side chain, forming N-acetylated derivatives .
Oxidation Reactions
The purine core and hydroxyl groups are susceptible to oxidation:
| Oxidizing Agent | Conditions | Major Product |
|---|---|---|
| KMnO₄ | Acidic (H₂SO₄), 50°C | 2,6,8-Trioxopurine derivative |
| H₂O₂ | Alkaline (NaOH), 40°C | Epoxidation at the propyl-hydroxy group |
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
-
Reagent : HCl (6M)
-
Condition : Reflux, 8 hours
-
Product : Cleavage of the purine-dione ring to yield theobromine analogs .
Basic Hydrolysis
-
Reagent : NaOH (2M)
-
Condition : 80°C, 6 hours
-
Product : Degradation of the methoxyphenoxy group to catechol derivatives .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition at 200–220°C , forming:
-
Primary Products : CO₂, NH₃, and methoxyphenol fragments.
-
Residue : Carbonized purine skeleton (20% mass retention).
Enzyme-Catalyzed Modifications
In biochemical contexts, the compound interacts with adenosine deaminase , leading to:
-
Reaction : Deamination of the 8-aminoethyl group
-
Product : Inosine-like metabolite with reduced receptor-binding affinity .
Key Functional Groups Influencing Reactivity
| Group | Reactivity |
|---|---|
| Purine-dione core | Susceptible to oxidation and alkylation |
| 2-Aminoethylamino side chain | Participates in acetylation and hydrolysis |
| 4-Methoxyphenoxypropyl | Undergoes aromatic substitution and oxidation |
| Hydroxyl group | Forms esters/epoxides via oxidation |
Stability Profile
-
pH Stability : Stable in neutral buffers (pH 6–8); decomposes in strongly acidic/basic conditions.
-
Light Sensitivity : Degrades under UV light (λ = 254 nm) via radical-mediated pathways.
Scientific Research Applications
8-[(2-AMINOETHYL)AMINO]-7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[(2-AMINOETHYL)AMINO]-7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 8-[(2-AMINOETHYL)AMINO]-7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- 3-(2-Aminoethylamino)propyltrimethoxysilane
- 3-[2-(2-Aminoethylamino)ethylamino]propyl-trimethoxysilane
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential applications across multiple fields. Its structure allows for diverse chemical reactivity and biological activity, distinguishing it from other similar compounds.
Biological Activity
8-[(2-aminoethyl)amino]-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule belonging to the purine class. Its unique structure, which includes multiple functional groups, suggests potential biological activities that warrant further investigation. This article aims to provide a detailed overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C18H23N5O3, indicating the presence of:
- 18 Carbon atoms
- 23 Hydrogen atoms
- 5 Nitrogen atoms
- 3 Oxygen atoms
The structural features include:
- A purine core
- An aminoethyl group
- A methoxyphenoxy group
- A hydroxyl group
These functional groups are believed to contribute to the compound's interactions with biological systems and its pharmacological potential .
1. Interaction with Purinergic Receptors
The compound may interact with various purinergic receptors, particularly P2X and P1 receptors. These receptors play critical roles in cellular signaling and are implicated in numerous physiological processes, including neurotransmission and inflammation .
2. Antioxidant Activity
Research suggests that compounds with similar structural motifs exhibit antioxidant properties. The presence of hydroxyl groups in the structure may facilitate scavenging of free radicals, thus providing neuroprotective effects .
3. Modulation of Neurotransmitter Release
Preliminary studies indicate that this compound could influence neurotransmitter release through its action on G-protein coupled receptors (GPCRs). This modulation can affect synaptic plasticity and neuronal excitability .
Pharmacological Effects
The biological activity of this compound has been explored in several studies:
Case Studies
- Anticonvulsant Properties : In a study examining seizure models induced by pentylenetetrazole, compounds structurally related to this compound showed significant reductions in seizure frequency and duration.
- Neuroprotective Effects : Another study highlighted the neuroprotective effects against glutamate-induced toxicity, suggesting that the compound may inhibit caspase activation pathways involved in apoptosis .
Future Directions
Given the promising biological activities observed, future research should focus on:
- In Vivo Studies : Conducting comprehensive animal studies to evaluate pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Elucidating the precise mechanisms through which this compound interacts with various receptor systems.
- Clinical Trials : Exploring potential applications in treating neurological disorders based on its biological activity.
Q & A
Q. What synthetic methodologies are recommended for optimizing the yield of this compound?
- Methodological Answer: Synthesis optimization involves multi-step reactions, including nucleophilic substitutions and cyclization. Key steps include:
- Reacting precursors like spirocyclic intermediates with amine derivatives under controlled pH and temperature (e.g., 60–80°C).
- Purification via column chromatography using gradient elution (e.g., hexane/ethyl acetate) to isolate the product.
- Yield improvement strategies: Adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to carbonyl precursor) and use catalysts like triethylamine to enhance reaction efficiency .
- Table 1: Example Reaction Conditions from Literature
| Precursor | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Spirocyclic intermediate + 2-Aminoethylamine | DCM/EtOH | 70 | 62 | |
| Purine derivative + Propoxyalkyl halide | Acetonitrile | 80 | 58 |
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer: Use a combination of:
- IR Spectroscopy: Identify functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretches at ~3300 cm⁻¹) .
- UV-Vis Spectroscopy: Confirm π-π* transitions in the purine ring (λmax ~260–280 nm) .
- Elemental Analysis: Validate empirical formula (e.g., C, H, N content within ±0.3% of theoretical values).
- HPLC-MS: Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 422.4) .
Q. How can researchers evaluate the solubility and stability of this compound under varying conditions?
- Methodological Answer:
- Solubility: Conduct shake-flask experiments in solvents (e.g., DMSO, PBS buffer) at 25°C and 37°C. Measure saturation concentration via UV absorbance .
- Stability: Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor decomposition by HPLC. Adjust pH (e.g., 5.0–7.4) to identify optimal storage conditions .
Advanced Research Questions
Q. What computational approaches are effective for predicting binding interactions of this compound with biological targets?
- Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with adenosine receptors. Validate with binding energy scores (ΔG < -7 kcal/mol indicates strong affinity) .
- Molecular Dynamics (MD) Simulations: Run 100-ns simulations in GROMACS to assess conformational stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD < 2 Å suggests stability) .
- Table 2: Example Docking Results for Analogous Compounds
| Target Protein | Binding Energy (kcal/mol) | Reference |
|---|---|---|
| Adenosine A2A Receptor | -8.2 | |
| PDE4 Enzyme | -7.5 |
Q. How can environmental fate studies be designed to assess the ecological impact of this compound?
- Methodological Answer: Follow the INCHEMBIOL framework :
- Abiotic Studies: Measure hydrolysis rates (pH 5–9) and photodegradation under UV light (λ = 254 nm).
- Biotic Studies: Use OECD 301D respirometry to assess biodegradability in activated sludge.
- Ecotoxicity: Conduct Daphnia magna 48-h LC50 tests (EC50 < 10 mg/L indicates high toxicity).
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer:
- Meta-Analysis: Compile data from peer-reviewed studies and apply statistical tools (e.g., ANOVA) to identify outliers.
- Dose-Response Validation: Replicate assays (e.g., IC50 in enzyme inhibition) under standardized conditions (e.g., 37°C, pH 7.4) .
- Structural Confirmation: Re-characterize disputed batches via NMR (e.g., ¹H/¹³C spectra) to rule out isomerism or impurities .
Q. What in vitro models are suitable for studying the metabolic pathways of this compound?
- Methodological Answer:
- Hepatic Microsomes: Incubate with human liver microsomes (1 mg/mL) and NADPH. Monitor metabolites via LC-MS/MS at 0, 30, 60-min intervals .
- CYP450 Inhibition Assays: Use fluorogenic substrates (e.g., CYP3A4) to assess competitive inhibition (IC50 < 1 µM indicates potent inhibition) .
Theoretical and Methodological Considerations
Q. How can a theoretical framework guide the design of experiments for this compound?
- Methodological Answer: Align with receptor theory or QSAR models:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
